molecular formula C25H24N2O2 B12353741 isoquinolin-8-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

isoquinolin-8-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Cat. No.: B12353741
M. Wt: 384.5 g/mol
InChI Key: FJGFHRZBBWREEK-UHFFFAOYSA-N
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Description

Isoquinolin-8-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features an isoquinoline moiety fused with an indole structure, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-8-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method involves the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-8-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Isoquinolin-8-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isoquinolin-8-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with similar aromatic properties.

    Indole-3-carboxylate: Shares the indole moiety but lacks the isoquinoline structure.

    Cyclohexylmethyl derivatives: Compounds with similar cyclohexylmethyl groups but different core structures.

Uniqueness

Isoquinolin-8-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is unique due to its combination of isoquinoline and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

isoquinolin-8-yl 1-(cyclohexylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-13-14-26-15-21(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-20(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2

InChI Key

FJGFHRZBBWREEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4C=NC=C5

Origin of Product

United States

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